Distinct CYP Inhibition Profile: 1-Cyclohexylmethyl-1H-imidazole Exhibits Marked Selectivity for CYP2B6 over CYP2A6
In a head-to-head comparative study evaluating selectivity against human CYP isoforms, 1-Cyclohexylmethyl-1H-imidazole demonstrated a 15.5-fold difference in inhibitory potency between CYP2A6 and CYP2B6. This contrasts with the behavior of other 1-substituted imidazoles, which often show less discrimination between these isoforms [1]. The data were generated using recombinant human CYP enzymes in fluorescence-based assays at pH 7.5.
| Evidence Dimension | Inhibitory Potency (IC50) against human CYP isoforms |
|---|---|
| Target Compound Data | IC50 (CYP2A6): 1.70E+5 nM (170 µM); IC50 (CYP2B6): 1.10E+4 nM (11 µM) |
| Comparator Or Baseline | 1-Substituted imidazole class baseline: A study of fourteen 1-substituted imidazoles showed that CYP2A6 and CYP2B6 inhibition often occurred with similar potency, with several compounds exhibiting IC50 <5 µM for both [2]. |
| Quantified Difference | 1-Cyclohexylmethyl-1H-imidazole shows a 15.5-fold selectivity for CYP2B6 over CYP2A6, whereas many in-class compounds show less discrimination. |
| Conditions | Recombinant human CYP2A6 and CYP2B6 enzymes, fluorescence-based assay, pH 7.5, data from US Patent. |
Why This Matters
This defined selectivity profile is critical for researchers designing experiments to modulate specific CYP-mediated metabolic pathways without off-target effects, providing a rational basis for selecting this compound over less selective imidazole analogs.
- [1] BindingDB Entry BDBM50149352 for 1-Cyclohexylmethyl-1H-imidazole (CHEMBL120057). BindingDB. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50149352 (accessed 2026-04-22). View Source
- [2] Comparative 1-Substituted Imidazole Inhibition of Cytochrome P450 Isozyme-Selective Activities in Human and Mouse Hepatic Microsomes. Drug Metabolism Reviews, 2007, 39(1), 27-28. View Source
